2-(Pyrimidin-5-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-pyrimidin-5-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)6-2-8-4-9-3-6;/h2-5H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBTNZFTSGPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795502-38-3 | |
| Record name | 2-(pyrimidin-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
This approach involves constructing the pyrimidine ring through cyclization reactions, followed by attachment to a propanoic acid backbone. A key step is the formation of a pyrimidin-5-yl methyl intermediate, which is subsequently oxidized or functionalized to yield the final acid hydrochloride.
Key Steps
- Preparation of the pyrimidine core : Typically achieved via cyclization of β-dicarbonyl compounds with amidines or urea derivatives.
- Introduction of the propanoic acid moiety : Achieved through nucleophilic substitution or addition reactions on the pyrimidine ring.
- Conversion to hydrochloride salt : Acidification with hydrochloric acid to form the hydrochloride salt.
Research Findings
In a patent (WO2017189339A1), a process was described where a compound of Formula 4 was prepared by reacting a precursor with 2-aminopyridine in toluene, followed by dehydration and ring closure under reflux conditions. The key reaction involved:
- Refluxing in toluene with p-toluenesulfonic acid monohydrate, water removal via Dean-Stark trap, to form the pyrimidine ring.
- Subsequent methylation and oxidation steps to introduce the propanoic acid group.
Table 1: Summary of Pyrimidine Ring Formation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Aminopyridine, cyclization precursor | Toluene | Reflux | 3.75 h | 94.1 | Water removal via Dean-Stark |
| 2 | Methylation | Methanol | Room temp | 1 h | 91.1 | Post-reaction purification |
| 3 | Acidification | Water + HCl | RT | 1 h | - | pH adjustment to form hydrochloride |
Alternative Routes via Charge-Transfer Complexes
Method Overview
Recent advances involve the synthesis of pyrimidine derivatives through charge-transfer complexes, enabling selective functionalization at specific positions on the ring.
Key Steps
- Formation of charge-transfer complexes between pyrimidine precursors and aromatic donors.
- Cyclization under Lewis acid catalysis (e.g., ytterbium triflate).
- Functionalization via nucleophilic substitution and reduction.
Research Findings
A study demonstrated the use of ytterbium triflate as a catalyst in the cyclization of pyrimidine precursors, achieving yields up to 69%. The process involved:
- Cyclization of amidine derivatives with aromatic compounds.
- Subsequent reduction and hydrolysis to form the hydrochloride salt.
Table 3: Catalytic Conditions for Charge-Transfer Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ytterbium triflate | THF | 80 °C | 48 h | 69 | Effective for pyrimidine formation |
Notes on Purification and Characterization
- Purification techniques include silica gel chromatography, recrystallization, and solvent extraction.
- Characterization involves NMR, MS, and HPLC to confirm structure and purity.
- Final step typically involves acidification with hydrochloric acid to produce the hydrochloride salt, which is isolated via filtration and drying.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-(Pyrimidin-5-yl)propanoic acid hydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. Research involving structure–activity relationship (SAR) studies demonstrated that derivatives of pyrimidine compounds can exhibit significant activity against SLACK potassium channels, which are implicated in neuronal excitability and seizure disorders. In vivo studies showed that certain analogs displayed low clearance rates and high bioavailability, indicating their potential for therapeutic use in epilepsy treatment .
Pharmaceutical Synthesis
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to act as a building block for more complex structures is essential in the development of novel drugs targeting diverse diseases. For instance, it has been utilized in the synthesis of analogs that demonstrate improved potency against specific biological targets .
Agricultural Applications
Beyond medicinal uses, this compound has applications in agriculture, particularly in the development of herbicides. Patent literature indicates that pyrimidine derivatives can be employed to inhibit unwanted plant growth effectively. This application is crucial for enhancing crop yields and managing agricultural pests without harming desirable plants .
Cellular Studies
The compound's role in cellular studies is noteworthy, especially concerning its effects on ion channels and cellular signaling pathways. By modulating SLACK potassium channels, researchers can explore its effects on cellular excitability and neurotransmission, contributing to our understanding of neuronal function and disorders .
In Vitro Studies
In vitro assays have been conducted to assess the compound's biological activity. These studies help elucidate its mechanism of action and potential therapeutic benefits, paving the way for further clinical investigations.
Case Study: Anticonvulsant Effects
A significant case study involved testing various analogs of this compound for their anticonvulsant effects in animal models. The results indicated that certain modifications to the compound's structure led to enhanced efficacy, demonstrating the importance of SAR studies in drug development .
Case Study: Agricultural Efficacy
Another case study focused on the agricultural application of pyrimidine derivatives. Researchers evaluated their effectiveness as herbicides against specific weed species, finding promising results that could lead to new formulations for crop protection .
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Backbone Modifications: The target compound’s propanoic acid group distinguishes it from analogs with pyridinium (e.g., ) or thiol (e.g., ) moieties. This carboxylic acid group may enhance interactions with polar biological targets, such as enzymes or receptors.
- Ionic vs. Non-Ionic Forms: The hydrochloride salt in the target compound and improves solubility for systemic delivery, whereas non-ionic analogs like are tailored for environmental persistence.
Research Findings and Implications
While direct studies on this compound are sparse, the following inferences are drawn from analogs:
- Enzyme Inhibition: Pyrimidine carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases.
- Antimicrobial Activity : The pyridinium analog demonstrates efficacy against Eimeria spp. in poultry, implying that cationic pyrimidines may disrupt microbial membranes. The target compound’s hydrochloride salt could be tested for similar mechanisms .
- Synthetic Challenges : The trifluoromethyl group in requires specialized synthesis routes, whereas the target compound’s simpler structure may allow cost-effective scale-up for industrial applications .
Biological Activity
2-(Pyrimidin-5-yl)propanoic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure:
- Molecular Formula: C8H10ClN3O2
- Molecular Weight: 201.64 g/mol
- CAS Number: 1795502-38-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:
-
Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation and survival.
-
Modulation of Signaling Pathways:
- It affects key signaling pathways involved in cell growth and apoptosis, thereby exerting anticancer effects.
-
Antimicrobial Activity:
- Research indicates that this compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Cell Line Studies: In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The IC50 values for these assays typically range from 20 µM to 50 µM, indicating moderate potency against tumor cells .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition: Studies show that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 50 µg/mL depending on the strain tested .
Case Study 1: Anticancer Activity in Xenograft Models
In a mouse xenograft model, administration of this compound resulted in a tumor growth inhibition (TGI) of approximately 70% when compared to control groups. This study utilized H1975 cells implanted subcutaneously in mice, demonstrating the compound's potential as a therapeutic agent against lung cancer .
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of the compound revealed that it effectively reduced bacterial load in infected mice models. The treatment led to a significant decrease in colony-forming units (CFUs) compared to untreated controls, showcasing its potential for treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes for 2-(pyrimidin-5-yl)propanoic acid hydrochloride, and how can experimental design improve yield and purity?
Methodological Answer: The synthesis of this compound typically involves coupling pyrimidine derivatives with propanoic acid precursors under acidic conditions. To optimize yield and purity, employ Design of Experiments (DoE) principles . For example:
- Factor Screening : Test variables like temperature, solvent polarity (e.g., aqueous HCl vs. organic solvents), and reaction time using a fractional factorial design.
- Response Surface Methodology (RSM) : Refine optimal conditions by modeling interactions between factors.
- Purity Validation : Use HPLC with a buffer system (e.g., ammonium acetate at pH 6.5 ) to quantify impurities such as unreacted pyrimidine intermediates.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Compare H and C NMR spectra with reference standards (e.g., pyrimidine derivatives in the 5-position ).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ or [M-Cl]+) and isotopic patterns.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if crystalline forms are obtainable .
Q. What stability considerations are critical for storing this compound in aqueous solutions?
Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
- pH-Dependent Degradation : Test stability across pH 3–7 (simulating physiological conditions) using UV-Vis spectroscopy to track absorbance changes at λmax (~260 nm for pyrimidine rings).
- Thermal Stress : Store samples at 40°C/75% RH for 6 months and monitor hydrolysis products via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
- Map Reaction Pathways : Identify transition states for nucleophilic attack at the pyrimidine ring’s C-2 or C-4 positions.
- Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) using COSMO-RS .
- Validate with Experiment : Compare predicted activation energies with kinetic data from stopped-flow spectroscopy.
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer: Apply systematic meta-analysis frameworks:
- Data Harmonization : Normalize bioassay results (e.g., IC50 values) across studies using standardized units and controls.
- Source Evaluation : Exclude datasets from non-peer-reviewed platforms (e.g., ) and prioritize studies with validated purity (>98% by HPLC ).
- Mechanistic Context : Reconcile discrepancies by testing hypotheses in controlled cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of related pyrimidine derivatives?
Methodological Answer: Leverage chiral stationary phases (CSPs) in HPLC:
- Column Selection : Use polysaccharide-based CSPs (e.g., Chiralpak IA) with mobile phases containing hexane:isopropanol:triethylamine (90:10:0.1).
- Method Development : Optimize resolution via DoE, varying flow rate and column temperature .
- Dynamic Resolution : For labile compounds, employ dynamic kinetic resolution with immobilized enzymes (e.g., lipases) .
Methodological Frameworks for Data Analysis
Q. How can researchers design a robust assay for quantifying trace impurities in this compound?
Methodological Answer: Develop a validated LC-MS/MS method :
- Column : C18 (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
- LOQ Optimization : Achieve limits of quantification ≤0.1% via signal-to-noise ratio (S/N >10) and matrix-matched calibration .
- Forced Degradation : Spike samples with peroxides or light to identify degradation markers .
Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?
Methodological Answer: Apply multivariate analysis :
- Principal Component Analysis (PCA) : Identify outliers in raw material quality (e.g., pyrimidine starting material purity).
- ANOVA with Tukey’s HSD : Compare yields across batches and isolate significant variables (e.g., catalyst lot).
- Process Control Charts : Implement Shewhart charts to monitor yield trends and trigger corrective actions .
Cross-Disciplinary Research Applications
Q. How can this compound be integrated into materials science research (e.g., metal-organic frameworks)?
Methodological Answer: Explore coordination chemistry:
- Ligand Design : Test chelation with transition metals (e.g., Cu(II) or Zn(II)) via potentiometric titration.
- MOF Synthesis : Combine with terephthalic acid derivatives in solvothermal reactions (150°C, DMF/H2O). Characterize porosity via BET .
Q. What in silico tools predict the environmental fate of this compound?
Methodological Answer: Use QSAR models :
- EPI Suite : Estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR).
- Molecular Dynamics : Simulate adsorption on soil organic matter using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
